molecular formula C12H21ClN2O B1424052 N,N-Diallyl-4-piperidinecarboxamide hydrochloride CAS No. 1220039-15-5

N,N-Diallyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1424052
CAS No.: 1220039-15-5
M. Wt: 244.76 g/mol
InChI Key: LHLXHEHTBMYYLU-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-piperidinecarboxamide hydrochloride is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring, with two allyl (C₃H₅) groups attached to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h3-4,11,13H,1-2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXHEHTBMYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with diallylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diallyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Diallyl-4-piperidinecarboxamide hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, compounds with similar structures have shown efficacy in treating conditions such as nausea and hypertension .

Biological Studies

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential neuroprotective properties. Studies are ongoing to elucidate its interactions with specific enzymes and receptors, which could lead to new therapeutic applications.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, including oxidation and substitution reactions.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to controls, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers utilized this compound as a precursor to develop novel piperidine derivatives with enhanced pharmacological profiles. The derivatives exhibited improved binding affinities to specific receptors involved in pain modulation, suggesting applications in analgesic drug development.

Summary Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
N,N-Diallyl-2-piperidinecarboxamide hydrochlorideSimilar piperidine structurePotentially different biological activities
N,N-Diallyl-3-piperidinecarboxamide hydrochlorideSimilar structure; differing positionVariation in reactivity and selectivity
N,N-Diallyl-4-methylbenzenesulfonamideContains a sulfonamide groupExhibits distinct physical and chemical properties
N,N-DipropylamineAliphatic amine; lacks piperidine ringDifferent pharmacological profile

Mechanism of Action

The mechanism of action of N,N-Diallyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of N,N-Diallyl-4-piperidinecarboxamide hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C₁₂H₂₁ClN₂O ~244.76 Two allyl groups on N-atom
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride C₁₁H₁₇Cl₂N₃O 278.18 Pyridine ring at 4-position
N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 Hydroxy-dimethylethyl group on N-atom
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride C₈H₁₇ClN₂O 192.69 Methyl groups on N- and 4-positions
Piperidin-4-yl N,N-dimethylcarbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Dimethylcarbamate ester group

Notes:

  • Its higher molecular weight (~244.76 g/mol) compared to dimethyl analogs may reduce aqueous solubility but enhance lipophilicity .
  • Pyridine-containing analog : The pyridine ring adds aromaticity, which could improve binding to metal ions or biological targets via π-π interactions.
  • Hydroxy-dimethylethyl analog : The hydroxyl group enhances hydrogen-bonding capacity, likely improving solubility in polar solvents.

Physicochemical and Functional Differences

Solubility and Stability :
  • Hydrochloride salts : All listed compounds are hydrochloride salts, improving water solubility compared to their free-base forms. However, hydrophobic substituents (e.g., allyl groups in the target compound) may reduce solubility relative to hydroxyl-containing analogs .
  • Reactivity : The allyl groups in the target compound offer sites for electrophilic addition or polymerization, whereas dimethylcarbamate () or methyl groups () confer steric hindrance and stability .

Analytical Characterization

  • HPLC methods : Analogs like benzydamine and amitriptyline hydrochlorides are quantified using RP-HPLC with high accuracy (e.g., ±2% recovery) . Similar methods are likely applicable to the target compound.

  • Spectroscopic differentiation : The allyl groups in the target compound would show distinct NMR signals (e.g., vinyl protons at δ 5–6 ppm) compared to methyl or aromatic substituents in analogs .

Biological Activity

N,N-Diallyl-4-piperidinecarboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18ClN2O\text{C}_{12}\text{H}_{18}\text{ClN}_{2}\text{O}

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing a range of effects:

  • Antibacterial Activity : This compound has shown potential as an antibacterial agent, particularly against Gram-negative bacteria. The mechanism involves inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antitumor properties, with some showing IC50 values in the low micromolar range against various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.

Antibacterial Activity

The antibacterial activity of this compound has been linked to its ability to inhibit the enzyme LpxC, which is crucial for the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of this enzyme leads to increased sensitivity to other antibiotics and can be lethal to bacteria.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae4 µg/mL

Antitumor Activity

In a study evaluating a series of piperidine derivatives, this compound exhibited notable antitumor activity against HepG2 liver cancer cells. The compound's mechanism involved cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Antitumor Activity Against HepG2 Cells

CompoundIC50 (µM)Mechanism of Action
N,N-Diallyl-4-piperidinecarboxamide0.25Induction of p53/p21-dependent pathway
Control (Doxorubicin)0.15DNA intercalation

Neuroprotective Effects

Research has indicated that compounds similar to this compound may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects could be beneficial in conditions such as neurodegenerative diseases.

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in Chemical Biology & Drug Design highlighted the effectiveness of piperidine derivatives against multi-drug resistant strains, demonstrating the potential for this compound in clinical applications.
  • Antitumor Mechanism Exploration : Another investigation focused on the molecular pathways influenced by this compound, revealing that it significantly alters the expression levels of cyclins and tumor suppressor proteins, leading to effective tumor growth inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Diallyl-4-piperidinecarboxamide hydrochloride, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, diallylation of 4-piperidinecarboxamide precursors under alkaline conditions (e.g., using K₂CO₃) followed by HCl salt formation. Purification involves column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm intermediate structures using FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm diallyl substitution (δ 5.2–5.8 ppm for vinyl protons; δ 120–130 ppm for sp² carbons) and piperidine ring conformation.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen bonding networks .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodology : Conduct stability studies by incubating the compound in buffers (pH 2–10) at 25°C/37°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Hydrolysis of the carboxamide group is accelerated under extreme pH, requiring neutral conditions for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for piperidinecarboxamide derivatives?

  • Methodology :

  • Dose-Response Analysis : Compare EC₅₀ values across studies using standardized assays (e.g., enzyme inhibition or receptor binding).
  • Assay Validation : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line/purity.
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile discrepancies, referencing theoretical models of receptor-ligand interactions .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine transporters).
  • MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (100 ns trajectories, AMBER force field).
  • QSAR Modeling : Correlate substituent effects (e.g., allyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Q. What experimental designs optimize the synthesis yield of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (40–80°C), reaction time (12–48 hr), and base concentration (1–3 eq) to identify optimal conditions via response surface methodology.
  • Green Chemistry : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How do stereochemical variations in the piperidine ring influence the compound’s physicochemical properties?

  • Methodology : Synthesize stereoisomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare:

  • LogD : Shake-flask method (octanol/water).
  • Solubility : Dynamic light scattering (DLS) in PBS.
  • Permeability : Parallel artificial membrane assay (PAMPA) .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of this compound in neuropharmacology?

  • Approach : Link experimental data to concepts like:

  • Allosteric Modulation : Use the two-state model to explain receptor activation/inhibition.
  • Kinetic Selectivity : Apply the Cheng-Prusoff equation to differentiate competitive vs. non-competitive inhibition .

Q. How can researchers validate the environmental safety of novel piperidinecarboxamide derivatives?

  • Methodology :

  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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